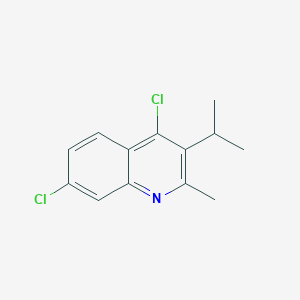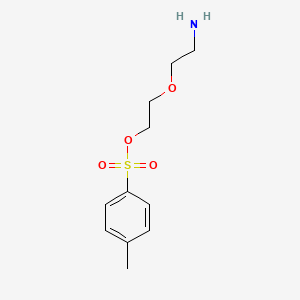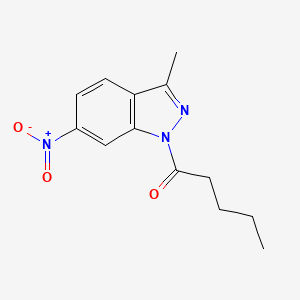
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a pentanone chain attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by nitration and alkylation reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity . Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The ketone group can participate in condensation reactions with various nucleophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophiles like halogens. Major products formed from these reactions include amino derivatives, substituted indazoles, and extended carbon chains.
Scientific Research Applications
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indazole ring can bind to enzymes and receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be compared with other indazole derivatives, such as:
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone: Similar structure but with an iodine atom instead of a nitro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone: Contains additional nitro and trifluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a pentanone chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62235-21-6 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(3-methyl-6-nitroindazol-1-yl)pentan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-5-13(17)15-12-8-10(16(18)19)6-7-11(12)9(2)14-15/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZKTSIADHLVHEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)


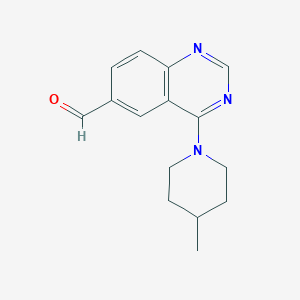
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
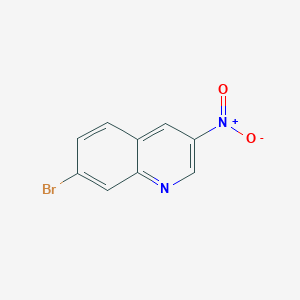
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
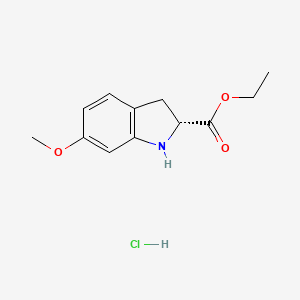

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
